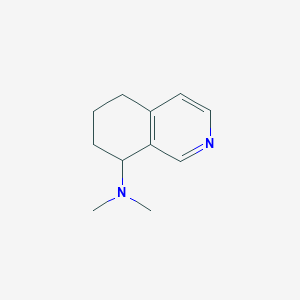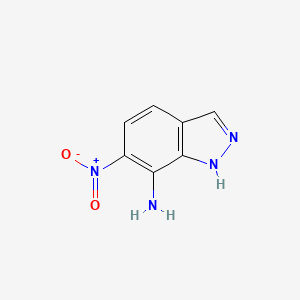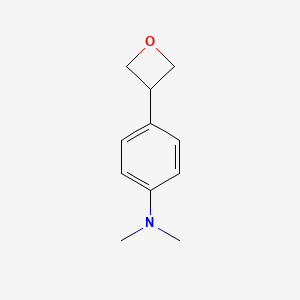![molecular formula C11H13NO B11912142 cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a tricyclic structure that includes a chromene and a pyrrole ring, making it a unique scaffold for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a 1,3-dipolar cycloaddition followed by reduction can be employed to form the desired tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the degree of saturation in the compound.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogues.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities make it a candidate for drug development, particularly in the context of Alzheimer’s disease.
Industry: The compound’s unique structure can be utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydrochromeno[4,3-b]pyrrole derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Other acetylcholinesterase inhibitors: Compounds such as donepezil and rivastigmine also inhibit acetylcholinesterase but have different chemical structures and pharmacokinetic profiles.
Uniqueness
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is unique due to its tricyclic structure, which provides a distinct scaffold for chemical modifications. This uniqueness allows for the exploration of diverse chemical spaces and the development of novel derivatives with potentially improved biological activities.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-4,8,11-12H,5-7H2/t8-,11-/m0/s1 |
Clé InChI |
OMAOPGJSIGOCIM-KWQFWETISA-N |
SMILES isomérique |
C1CN[C@H]2[C@@H]1COC3=CC=CC=C23 |
SMILES canonique |
C1CNC2C1COC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)


![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)





![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)


